PF-998425 is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia.
PF0998425 is a bioactive chemical.
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile
CAS No.: 1076225-27-8
Cat. No.: VC0539225
Molecular Formula: C14H14F3NO
Molecular Weight: 269.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076225-27-8 |
---|---|
Molecular Formula | C14H14F3NO |
Molecular Weight | 269.26 g/mol |
IUPAC Name | 4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1 |
Standard InChI Key | MENRRRXHFQYXDW-DGCLKSJQSA-N |
Isomeric SMILES | C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
SMILES | C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES | C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemistry and Functional Groups
The compound features a benzonitrile core substituted with a trifluoromethyl group at the 2-position and a (1R,2R)-2-hydroxycyclohexyl moiety at the 4-position. This stereospecific configuration is critical for AR binding, as enantiomeric forms exhibit reduced activity . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxycyclohexyl group contributes to hydrogen bonding with AR residues .
Table 1: Molecular Properties of PF-998425
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄F₃NO |
Molecular Weight | 269.26 g/mol |
CAS Number | 1076225-27-8 |
Purity | ≥98% (HPLC) |
Solubility | Low aqueous solubility |
Synthesis and Optimization
PF-998425 is synthesized via a multistep route starting from 2-trifluoromethylbenzonitrile. Key steps include:
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Epoxidation: Formation of a cyclohexene oxide intermediate.
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Stereoselective Hydrolysis: Catalytic asymmetric hydrolysis to yield the (1R,2R)-diol configuration.
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Cyclization: Acid-mediated cyclization to form the hydroxycyclohexyl group .
Reported yields range from 45% to 84%, depending on reaction conditions . Optimization focused on minimizing phototoxic conjugation systems, achieved by reducing planar aromatic regions .
Mechanism of Action and Selectivity
Androgen Receptor Antagonism
PF-998425 competitively inhibits dihydrotestosterone (DHT) binding to AR, with a dissociation constant (Kd) of 1.2 nM . Molecular modeling reveals hydrophobic interactions between the trifluoromethyl group and AR Leu704, while the benzonitrile nitrogen forms a hydrogen bond with Asn705 .
Selectivity Profile
The compound exhibits >300-fold selectivity for AR over progesterone receptors (PR) and glucocorticoid receptors (GR). In cellular assays, it inhibits DHT-induced transcriptional activity (IC₅₀ = 90 nM) without affecting PR or GR pathways .
Table 2: Pharmacological Profile of PF-998425
Parameter | Value |
---|---|
AR Binding IC₅₀ | 26 nM |
Cellular AR IC₅₀ | 90 nM |
PR Binding IC₅₀ | >10 µM |
Metabolic Stability | High (CL<sub>hep</sub> = 12 mL/min/kg in rats) |
Pharmacokinetics and Metabolism
Absorption and Distribution
Topical application in rats resulted in low systemic absorption (bioavailability <5%). The compound accumulated in sebaceous glands at concentrations 20-fold higher than plasma levels .
Metabolic Pathways
Primary metabolism involves hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of the hydroxyl group, forming an inactive glucuronide. Cytochrome P450 enzymes play a minor role (<10% clearance) .
Table 3: Pharmacokinetic Parameters in Dogs
Parameter | Value |
---|---|
C<sub>max</sub> | 8.2 ng/mL |
T<sub>max</sub> | 2 h |
AUC<sub>0–24h</sub> | 12 ng·h/mL |
Half-life | 1.5 h |
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